2-Methyl-5-nitroisonicotinic acid
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Overview
Description
2-Methyl-5-nitroisonicotinic acid is a chemical compound with the molecular formula C7H6N2O4 It is a derivative of isonicotinic acid, characterized by the presence of a methyl group at the second position and a nitro group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitroisonicotinic acid typically involves the nitration of 2-methylisonicotinic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the oxidation of 2-methyl-5-nitropyridine. This process can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide in the presence of suitable solvents and catalysts to enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: 2-Methyl-5-aminoisonicotinic acid.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-nitroisonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitroisonicotinic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may modulate enzyme activities and signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
- 2-Methylisonicotinic acid
- 5-Nitroisonicotinic acid
- 2-Methyl-5-aminonicotinic acid
Comparison: 2-Methyl-5-nitroisonicotinic acid is unique due to the presence of both a methyl group and a nitro group on the pyridine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the nitro group enhances its potential as an antimicrobial agent, while the methyl group influences its reactivity and solubility.
Properties
IUPAC Name |
2-methyl-5-nitropyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)6(3-8-4)9(12)13/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSSTXJBEAIFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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